molecular formula C8H6Cl2O2 B1313971 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 67471-04-9

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B1313971
CAS No.: 67471-04-9
M. Wt: 205.03 g/mol
InChI Key: MSRYWCWCCLEHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 67471-04-9) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. With the molecular formula C8H6Cl2O2 and a molecular weight of 205.038 g/mol , this benzodioxine derivative serves as a crucial synthetic intermediate for constructing more complex bioactive molecules. Its primary research value lies in its role as a precursor for developing potential therapeutic agents. The 1,4-benzodioxan molecular framework is recognized as a useful scaffold for designing new inhibitors . Specifically, this compound is a key intermediate in the synthesis of chalcone derivatives that are evaluated as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B) , a key target for neurological disorders such as Parkinson's disease. Furthermore, the scaffold is utilized in the synthesis of novel chalcone hybrids that demonstrate promising antibacterial activities against clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) . Research also highlights the application of related 1,4-benzodioxine carboxamides as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an important anticancer drug target . As a versatile synthon, this compound enables extensive structure-activity relationship (SAR) explorations in drug discovery campaigns. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6,7-dichloro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYWCWCCLEHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496352
Record name 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67471-04-9
Record name 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 6,7-dichloro-2,3-dihydrobenzo[b]dioxine typically starts from substituted hydroxyacetophenones or related phenolic precursors, which undergo cyclization and halogenation steps to introduce the dioxine ring and chlorine substituents.

Method A: Cyclization of 2,3-Dihydroxybenzoic Acid Derivatives

  • Step 1: Esterification and Cyclization

    Starting from 2,3-dihydroxybenzoic acid derivatives, esterification is performed using refluxing methanol with concentrated sulfuric acid to yield methyl esters. These esters are then alkylated with 1,2-dibromoethane in the presence of potassium carbonate, promoting intramolecular cyclization to form the benzo[b]dioxine ring system.

  • Step 2: Halogenation

    The introduction of chlorine atoms at the 6 and 7 positions is achieved via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or other chlorinating reagents under controlled conditions.

  • Step 3: Hydrolysis and Further Functionalization

    The methyl ester can be hydrolyzed using lithium hydroxide in methanol under reflux to yield the corresponding carboxylic acid, which can be further converted into derivatives such as amides or acid chlorides for subsequent reactions.

Method B: Friedel-Crafts Acylation Followed by Cyclization

  • Step 1: Friedel-Crafts Acylation

    2,3-Dihydrobenzo[b]dioxine is reacted with chloroacetyl chloride in the presence of anhydrous aluminum chloride at low temperatures (0–10°C) in dichloromethane. This step introduces a chloroacetyl group at the 6-position of the dioxine ring.

  • Step 2: Cyclization and Substitution

    The chloroacetyl intermediate undergoes further reaction with nucleophiles such as thiourea or amines to form heterocyclic derivatives or substituted dioxine compounds. The reaction is typically monitored by thin-layer chromatography (TLC) and purified by standard extraction and recrystallization techniques.

Halogenation Specifics for 6,7-Dichloro Substitution

  • Chlorination at the 6 and 7 positions is often achieved by selective electrophilic substitution using reagents like thionyl chloride or N-chlorosuccinimide under reflux conditions. The reaction conditions are optimized to avoid over-chlorination or degradation of the dioxine ring.

  • Purification is commonly done by flash chromatography on silica gel followed by recrystallization from petroleum ether and ethyl acetate to obtain high-purity 6,7-dichloro-2,3-dihydrobenzo[b]dioxine.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Esterification 2,3-Dihydroxybenzoic acid, MeOH, conc. H2SO4, reflux 90-95 Methyl ester formation
Cyclization 1,2-Dibromoethane, K2CO3, reflux 85-90 Formation of benzo[b]dioxine ring
Chlorination Thionyl chloride, reflux 80-88 Introduction of Cl at 6,7 positions
Hydrolysis LiOH·H2O, MeOH, reflux 90-93 Conversion to carboxylic acid

Research Findings and Optimization

  • The use of N-bromosuccinimide (NBS) and AIBN as radical initiators has been reported for bromination steps in related dioxine derivatives, which can be adapted for chlorination with appropriate reagents.

  • Reaction times vary from 2 to 12 hours depending on the step, with temperature control critical to maintain selectivity and yield.

  • Purification by flash chromatography and recrystallization ensures high enantiomeric purity and yield, especially important for chiral derivatives of the dioxine scaffold.

  • The choice of solvent (e.g., dichloromethane, carbon tetrachloride, acetone) influences reaction efficiency and product isolation.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Conditions Product Purity Yield (%)
Method A 2,3-Dihydroxybenzoic acid MeOH, H2SO4, 1,2-dibromoethane, K2CO3, thionyl chloride Reflux, acid/base workup High 85-95
Method B 2,3-Dihydrobenzo[b]dioxine Chloroacetyl chloride, AlCl3 0–10°C, DCM, 2 h High 70-80
Halogenation Benzo[b]dioxine derivatives Thionyl chloride, N-chlorosuccinimide Reflux, controlled time High 80-88

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Halogenated 2,3-Dihydrobenzo[b][1,4]dioxine Derivatives

Halogenation significantly influences the physical, chemical, and toxicological properties of these compounds. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine 25812-80-0 C₈H₆Br₂O₂ 293.94 Higher molecular weight than Cl analog; used in research (JPY 4,900/g) .
6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine 155303-91-6 C₈H₆I₂O₂ 371.94 Largest halogen substituent; increased steric hindrance and potential photochemical reactivity .
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine 57744-68-0 C₈H₇ClO₂ 170.59 Single Cl substitution; used as an organic intermediate (purity ≥98%) .

Key Observations :

  • Toxicity: Brominated analogs (e.g., 6,7-Dibromo-) are classified as harmful upon inhalation, skin contact, or ingestion .
  • Cost : Brominated derivatives are more expensive (e.g., JPY 40,900/g for high-purity 6-Bromo-) compared to chloro analogs .

Dibenzo[b,e][1,4]dioxins (Fully Aromatic Systems)

Fully unsaturated dibenzodioxins, such as 2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin (TCDD), differ structurally and toxicologically:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin (TCDD) 1746-01-6 C₁₂H₄Cl₄O₂ 321.97 Extremely toxic; persistent environmental pollutant; endocrine disruptor .
1,2,3,4,6,7,8-Heptachlorodibenzo[b,e][1,4]dioxin 35822-46-9 C₁₂HCl₇O₂ 425.30 Higher chlorination increases stability and bioaccumulation potential .

Key Differences :

  • Aromaticity : Dihydrobenzo dioxines (partially saturated) are less stable and less persistent in the environment than fully aromatic dibenzodioxins.
  • Toxicity: TCDD is a potent carcinogen with an LD₅₀ in µg/kg ranges, whereas dihydro analogs are less studied but presumed less toxic due to reduced aromaticity and bioavailability .
  • Regulatory Status : Dibenzo dioxins are classified under transport hazard class 9 (miscellaneous dangerous substances) and subject to strict international regulations .

Other Structural Derivatives

  • Functionalized Derivatives: Compounds like 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (CAS 19815-97-5) introduce ketone groups, expanding utility in cross-coupling reactions .

Biological Activity

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique dioxin structure, which contributes to its biological interactions. The compound is synthesized through various organic reactions and has been studied for its potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₈H₆Cl₂O₂
Molecular Weight195.04 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. In a study examining various related compounds, it was noted that certain derivatives demonstrated significant activity in seizure models.

Key Findings:

  • A study reported that related compounds showed effective anticonvulsant activity at doses ranging from 100 to 300 mg/kg in animal models .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the dioxine structure could enhance efficacy while reducing neurotoxicity .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter systems or ion channels involved in neuronal excitability.

Potential Mechanisms:

  • Modulation of GABAergic transmission.
  • Interaction with sodium channels influencing action potential propagation.
  • Inhibition of specific enzymes related to neurotransmitter metabolism.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary studies suggest that certain derivatives may exhibit low toxicity levels; however, comprehensive toxicological evaluations are necessary.

Toxicity Data Summary:

  • In animal studies, some derivatives showed no significant neurotoxicity at therapeutic doses .
  • Long-term exposure assessments are required to evaluate chronic toxicity and carcinogenic potential.

Case Studies and Research Findings

  • Case Study on Anticonvulsant Efficacy:
    • A specific derivative of this compound was tested in a rat model for seizure susceptibility. The results indicated a significant reduction in seizure frequency compared to control groups .
  • Study on Structural Variants:
    • Research focused on synthesizing various halogenated derivatives of the compound revealed that certain substitutions enhanced anticonvulsant activity while maintaining a favorable safety profile .

Table 2: Anticonvulsant Activity of Derivatives

CompoundED50 (mg/kg)Neurotoxicity (Yes/No)
6,7-Dichloro derivative A120No
6,7-Dichloro derivative B150Yes
Parent compound199No

Q & A

Q. What are the most reliable methods for characterizing the molecular structure and purity of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine?

To confirm structural identity and purity, researchers should prioritize:

  • High-resolution mass spectrometry (HRMS) for accurate molecular weight determination (C8_8H6_6Cl2_2O2_2, MW 207.04).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve dihydrobenzo-dioxine backbone features and chlorine substitution patterns.
  • X-ray crystallography for definitive 3D structural confirmation, if crystalline derivatives are synthesized.
  • Chromatographic purity assessment via HPLC or GC with standards, noting retention indices and peak symmetry (see GC/HRMS protocols in polychlorinated dioxin analysis ).
    Reference NIST data for validated spectral libraries and IUPAC naming conventions .

Q. How can researchers optimize synthetic routes for this compound?

Key considerations include:

  • Halogenation strategies : Use directed ortho-metallation or electrophilic substitution to position chlorine atoms at the 6,7-positions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Purification : Column chromatography (silica gel) or recrystallization in ethyl acetate/hexane mixtures to isolate pure product .
  • Yield monitoring : Track reaction progress using TLC with UV visualization or inline spectroscopic methods.

Q. What preliminary toxicological assays are recommended for assessing this compound’s bioactivity?

  • In vitro cytotoxicity screening : Use human cell lines (e.g., HepG2, HEK293) with MTT or resazurin assays.
  • Receptor binding studies : Test affinity for aryl hydrocarbon receptor (AhR), a common dioxin target, using reporter gene assays .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Environmental toxicity : Follow OECD guidelines for aquatic toxicity using Daphnia magna or algae .

Advanced Research Questions

Q. How can analytical discrepancies in quantifying trace-level this compound be resolved?

Common challenges include:

  • Co-elution in chromatography : Use GC×GC-TOFMS or orthogonal LC columns (C18 vs. phenyl) to separate isomers.
  • Matrix interference : Apply matrix-matched calibration or isotope dilution (e.g., ¹³C-labeled analogs) for environmental samples .
  • Low sensitivity : Employ electron capture detection (ECD) or negative chemical ionization (NCI) in GC-MS for enhanced Cl-specific signal .
    Contradictions in data often arise from unaccounted degradation products; validate with stability studies under varying pH/temperature .

Q. What mechanisms explain the environmental persistence of this compound, and how can its degradation be modeled?

  • Persistence factors : High Cl substitution and aromatic stability reduce microbial/abiotic degradation. Use QSAR models to predict half-life in soil/water .
  • Photolytic degradation : Study UV-induced cleavage of the dioxine ring using HPLC-MS to track intermediates .
  • Advanced oxidation processes (AOPs) : Test ozonation or Fenton reactions for remediation, monitoring via kinetic modeling .

Q. How do structural modifications (e.g., halogen replacement) alter the compound’s bioactivity?

  • SAR studies : Synthesize fluoro, bromo, or nitro analogs and compare AhR activation potency. For example, 6,7-Dibromo analogs show altered log P values (2.94 vs. 2.05 for dichloro), affecting membrane permeability .
  • Computational docking : Model interactions with AhR’s ligand-binding domain using AutoDock or Schrödinger Suite to rationalize activity trends .

Q. What advanced techniques can elucidate the compound’s role in endocrine disruption?

  • Transcriptomic profiling : RNA-seq or qPCR to assess dysregulation of hormone-responsive genes (e.g., CYP1A1, ESR1) .
  • Metabolomics : LC-MS-based untargeted analysis to identify disrupted pathways (e.g., steroidogenesis) .
  • Epigenetic assays : ChIP-seq for histone modifications (e.g., H3K27ac) near endocrine-regulated loci .

Q. How can researchers address contradictory data in dioxin-like toxicity assessments?

  • TEF reevaluation : Challenge existing toxicity equivalence factors (TEFs) by comparing EC50_{50} values across assays (e.g., EROD induction vs. direct AhR binding) .
  • Cross-species comparisons : Test toxicity in zebrafish embryos and mammalian models to resolve interspecies variability .
  • Dose-response modeling : Apply benchmark dose (BMD) software to reconcile low-dose vs. high-dose effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
Reactant of Route 2
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.